molecular formula C13H20N4O3 B019285 Lisofylline CAS No. 6493-06-7

Lisofylline

Numéro de catalogue B019285
Numéro CAS: 6493-06-7
Poids moléculaire: 280.32 g/mol
Clé InChI: NSMXQKNUPPXBRG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lisofylline (LSF) is a synthetic small molecule with novel anti-inflammatory properties . It has been investigated for the treatment of Type 1 Diabetes Mellitus . It is a metabolite of pentoxifylline .


Synthesis Analysis

Lisofylline is the R- (−) enantiomer of the metabolite M1 of pentoxifylline . More details about its synthesis can be found in the relevant papers .


Molecular Structure Analysis

The molecular formula of Lisofylline is C13H20N4O3 . Its average mass is 280.323 Da and its monoisotopic mass is 280.153534 Da .


Physical And Chemical Properties Analysis

Lisofylline is a solid substance . Its solubility in DMSO is 100 mg/mL (ultrasonic) . More specific physical and chemical properties can be found in the relevant sources .

Applications De Recherche Scientifique

Treatment of Type-1 Diabetes

Specific Scientific Field

The specific scientific field for this application is Biomedical Science , with a focus on Endocrinology and Diabetes Research .

Comprehensive Summary of the Application

Lisofylline has been found to have significant potential in the treatment of type-1 diabetes. It has been shown to protect the β cells of the pancreas from cell death and improve insulin production . This is particularly important in type-1 diabetes, an autoimmune disease where the insulin-producing β cells of the pancreas are destroyed .

3. Methods of Application or Experimental Procedures In a novel approach, researchers at the Birla Institute of Technology and Science, Pilani, developed a method by which lisofylline self-assembles into structures that protect β cells of the pancreas from cell death . They achieved this by conjugating lisofylline to a fatty acid (linoleic acid). As lisofylline is hydrophilic and linoleic acid is hydrophobic, this conjugated structure self-assembles into lipid spheres called micelles .

Results or Outcomes Obtained

The formation of these micelles increased the half-life of lisofylline by 5.7 times, compared with free lisofylline, and also reduced its clearance . When tested in type 1 diabetic mice, free lisofylline could reduce, but not maintain the low glucose levels. However, in mice injected with lisofylline-conjugated structures, this reduction in glucose was stable and comparable to normal levels . Additionally, these mice showed reduced inflammatory cytokines, increased insulin production, and reduced death of islet β pancreatic cells .

Anti-inflammatory Agent

Specific Scientific Field

The specific scientific field for this application is Biomedical Science , with a focus on Immunology .

Comprehensive Summary of the Application

Lisofylline (LSF) is known to be an anti-inflammatory agent. It has been shown to protect pancreatic β-Cells from proinflammatory cytokine damage by promoting mitochondrial metabolism . This is particularly important in conditions where inflammation leads to cellular damage and dysfunction .

3. Methods of Application or Experimental Procedures In a study conducted by researchers at Oxford Academic, insulin-secreting INS-1 cells were exposed to a combination of recombinant IL-1β, TNFα, and IFNγ with or without LSF for 18 hours . The effects of LSF on insulin secretion, cell viability, and mitochondrial function were then assessed .

Results or Outcomes Obtained

Orientations Futures

Lisofylline has shown potential in preventing type 1 diabetes in preclinical models and improving the function and viability of isolated or transplanted pancreatic islets . It also directly reduces glucose-induced changes in human kidney cells, suggesting that Lisofylline and its analogs have the potential to treat the complications associated with diabetes .

Propriétés

IUPAC Name

1-(5-hydroxyhexyl)-3,7-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMXQKNUPPXBRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046343
Record name (+/-)-Lisofylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+/-)-Lisofylline

CAS RN

6493-06-7, 100324-81-0
Record name Penthydroxyfylline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006493067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lisofylline [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100324810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Lisofylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LISOFYLLINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R99EE080JS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Pentoxifylline (1.0 g, 3.59 mmol) was dissolved in methanol (20 mL) and DCM (3 mL) then cooled to 0° C. To the reaction was added sodium borohydride (0.41 g, 10.8 mmol) portionwise over 30 min. The reaction was stirred in the cold for 2 h; then it was evaporated to dryness under reduced pressure, diluted with water (100 mL) and extracted with ethyl acetate (3×75 mL). The combined extracts were dried with magnesium sulfate, filtered and the solvent was removed under reduced pressure to give 1-(5-hydroxyhexyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (0.72 g, 71% yield) as a white solid. LCMS retention time=1.849 min and 98% purity, LCMS MH+ 281. 1H NMR (DMSO-d6) δ 8.00 (s, 1H), 4.31 (d, 1H, J=4 Hz), 3.88 (s, 3H), 3.84 (t, 2H, J=8 Hz), 3.51-3.59 (m, 1H), 1.45-1.56 (m, 2H), 1.25-1.37 (m, 4H), 1.02 ( d, 3H, J=4 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0.41 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lisofylline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Lisofylline
Reactant of Route 3
Lisofylline
Reactant of Route 4
Lisofylline
Reactant of Route 5
Lisofylline
Reactant of Route 6
Reactant of Route 6
Lisofylline

Citations

For This Compound
1,710
Citations
Z Yang, M Chen, JL Nadler - Biochemical pharmacology, 2005 - Elsevier
Lisofylline (LSF), a synthetic modified methylxanthine, was originally designed and tested as an agent to reduce mortality during serious infections associated with cancer chemotherapy…
Number of citations: 37 www.sciencedirect.com
CLS George, G Fantuzzi, S Bursten… - … of Physiology-Lung …, 1999 - journals.physiology.org
… reduced in the mice treated with lisofylline. Lisofylline diminished hyperoxia-associated increases in … These results suggest that lisofylline ameliorates hyperoxia-induced lung injury and …
Number of citations: 54 journals.physiology.org
Z Yang, M Chen, LB Fialkow, JD Ellett, R Wu… - Pancreas, 2003 - journals.lww.com
Results In LSF-treated mice, there was a significant reduction of diabetes incidence (25% vs. 91.6%). This protection was associated with suppression of systemic levels of IFN-γ and …
Number of citations: 79 journals.lww.com
ZD Yang, M Chen, R Wu, M McDuffie, JL Nadler - Diabetologia, 2002 - Springer
… from Lisofylline-treated donors to NOD.scid recipients. However, cotransfer of splenocytes from both Lisofylline-… This study suggests that Lisofylline could have therapeutic benefits in …
Number of citations: 52 link.springer.com
P Cui, TL Macdonald, M Chen, JL Nadler - Bioorganic & medicinal …, 2006 - Elsevier
Lisofylline (LSF, 1-(5-R-hydroxyhexyl)-3,7-dimethylxanthine) is an anti-inflammatory agent that protects β-cells from Th1 cytokine-induced dysfunction and reduces the onset of Type 1 …
Number of citations: 52 www.sciencedirect.com
M Chen, Z Yang, R Wu, JL Nadler - Endocrinology, 2002 - academic.oup.com
Proinflammatory cytokine-mediated pancreatic β-cell dysfunction is a key pathological event in type I diabetes mellitus. Lisofylline (LSF), an anti-inflammatory agent, has been shown to …
Number of citations: 69 academic.oup.com
JS Striffler, JL Nadler - Metabolism, 2004 - Elsevier
Previous studies from this laboratory have shown that the novel anti-inflammatory agent, lisofylline (LSF), improves oral glucose tolerance in streptozotocin (STZ) diabetic rats. …
Number of citations: 31 www.sciencedirect.com
SH Lee, JT Slattery - Drug metabolism and disposition, 1997 - ASPET
… We describe the kinetics of pentoxifylline formation from lisofylline … Pentoxifylline formation by the lowK m isoform (200 μM lisofylline… At 5 μM of lisofylline the CYP1A2 inhibitor, furafylline, …
Number of citations: 25 dmd.aspetjournals.org
Z Yang, M Chen, JD Carter, CS Nunemaker… - Biochemical and …, 2006 - Elsevier
… Therefore, in this study we combined lisofylline to suppress autoimmunity and exendin-4 to enhance β-cell proliferation for treating autoimmune-mediated diabetes in the non-obese …
Number of citations: 69 www.sciencedirect.com
DT Bolick, ME Hatley, S Srinivasan, CC Hedrick… - …, 2003 - academic.oup.com
Chronic elevated glucose levels and activation of the renal renin-angiotensin system have been implicated in the pathogenesis of diabetic nephropathy. We tested the ability of …
Number of citations: 51 academic.oup.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.